molecular formula C29H53NO5 B1141127 (S,S,R,R)-Orlistat CAS No. 111466-62-7

(S,S,R,R)-Orlistat

Katalognummer B1141127
CAS-Nummer: 111466-62-7
Molekulargewicht: 495.7 g/mol
InChI-Schlüssel: AHLBNYSZXLDEJQ-YYGZZXRFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S,S,R,R)-Orlistat is a pharmaceutical compound that has been extensively studied for its potential as an anti-obesity drug. It is a derivative of lipstatin, a natural product produced by the bacterium Streptomyces toxytricini. This compound has been shown to inhibit pancreatic lipase, an enzyme responsible for breaking down dietary fats into absorbable fatty acids. This inhibition results in a reduction of fat absorption in the intestine, leading to weight loss.

Wirkmechanismus

Target of Action

Orlistat primarily targets pancreatic lipase , an enzyme that breaks down triglycerides in the intestine . Without this enzyme, triglycerides from the diet are prevented from being hydrolyzed into absorbable free fatty acids and are excreted undigested .

Mode of Action

Orlistat works by inhibiting the action of pancreatic lipase . When taken with meals, Orlistat binds to the lipases, effectively blocking them from breaking down some of the fat you have eaten. This unabsorbed fat is then eliminated in the user’s bowel movements .

Biochemical Pathways

The primary biochemical pathway affected by Orlistat is the digestion and absorption of dietary fats . By inhibiting pancreatic lipase, Orlistat prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids . This results in decreased caloric intake and helps to control body weight.

Pharmacokinetics

Orlistat is minimally absorbed. . Its action is local within the gut lumen. It is taken with meals, and if a meal is skipped or contains no fat, the dose of Orlistat is also skipped .

Result of Action

The primary result of Orlistat’s action is weight loss . By preventing the body from absorbing dietary fat, Orlistat reduces caloric intake, leading to weight loss. This can help reduce the risk of developing health problems associated with obesity, such as heart disease and diabetes .

Action Environment

The efficacy and stability of Orlistat can be influenced by various environmental factors. For instance, the presence of dietary fat is crucial for Orlistat’s action. Without dietary fat, Orlistat has no fat to bind to, rendering it ineffective . Therefore, it is recommended to maintain a balanced, low-fat diet while taking Orlistat. Additionally, the pH level in the gastrointestinal tract can affect the drug’s efficacy, as the optimal pH for pancreatic lipase, which Orlistat targets, is around 8.0 .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S,S,R,R)-Orlistat involves the asymmetric synthesis of the chiral center at the C-2 position of the molecule. This can be achieved through a diastereoselective reduction of a β-ketoester intermediate using a chiral reducing agent. The reduction step is followed by a series of protection, deprotection, and coupling reactions to form the final product.", "Starting Materials": [ "Ethyl 4-chloro-3-oxobutanoate", "Methyl (S)-2-hydroxy-3-methylbutanoate", "Sodium borohydride", "Chiral reducing agent", "Methanol", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Triethylamine", "Succinic anhydride", "Thionyl chloride", "Dimethylformamide", "4-Methylvaleric acid", "Ethanol" ], "Reaction": [ "Step 1: Ethyl 4-chloro-3-oxobutanoate is reacted with methyl (S)-2-hydroxy-3-methylbutanoate in the presence of sodium borohydride and a chiral reducing agent to form a diastereomeric mixture of β-ketoester intermediates.", "Step 2: The diastereomeric mixture is separated and the desired diastereomer is protected by reacting it with methanol and acetic anhydride to form a methyl ester.", "Step 3: The methyl ester is then deprotected by reacting it with hydrochloric acid to form the corresponding acid.", "Step 4: The acid is then coupled with succinic anhydride in the presence of triethylamine to form the corresponding succinic acid derivative.", "Step 5: The succinic acid derivative is then converted to the corresponding acid chloride by reacting it with thionyl chloride in the presence of dimethylformamide.", "Step 6: The acid chloride is then coupled with 4-methylvaleric acid in the presence of triethylamine to form the final product, (S,S,R,R)-Orlistat.", "Step 7: The final product is purified by recrystallization from ethanol." ] }

CAS-Nummer

111466-62-7

Molekularformel

C29H53NO5

Molekulargewicht

495.7 g/mol

IUPAC-Name

[(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m0/s1

InChI-Schlüssel

AHLBNYSZXLDEJQ-YYGZZXRFSA-N

Isomerische SMILES

CCCCCCCCCCC[C@@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O

SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Kanonische SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Synonyme

[2R-[2α(S*),3β]]-N-Formyl-L-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.